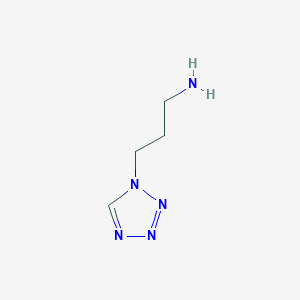
1H-Tetrazole-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole-1-propanamine is a nitrogen-rich heterocyclic compound that features a tetrazole ring attached to a propanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-propanamine can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method utilizes the powerful diazotizing reagent FSO2N3, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a widely used method .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. For instance, the use of L-proline as a catalyst offers an environmentally benign and high-yielding route for the synthesis of 5-substituted 1H-tetrazoles from a broad range of substrates . Microwave-accelerated methods have also been employed to convert inactive nitriles into 5-substituted 1H-tetrazoles efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Tetrazole-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1H-Tetrazole-1-propanamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole-1-propanamine involves its interaction with specific molecular targets and pathways. For instance, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The planar structure of the tetrazole ring allows for effective receptor-ligand interactions, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1H-Tetrazole-1-propanamine can be compared with other similar compounds, such as:
1H-Tetrazole-5-thiol: This compound features a thiol group instead of a propanamine group and is used in different applications, including as a building block for pharmaceuticals.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring and are widely used as bioisosteres for carboxylic acids in medicinal chemistry.
Propriétés
Numéro CAS |
69807-83-6 |
|---|---|
Formule moléculaire |
C4H9N5 |
Poids moléculaire |
127.15 g/mol |
Nom IUPAC |
3-(tetrazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C4H9N5/c5-2-1-3-9-4-6-7-8-9/h4H,1-3,5H2 |
Clé InChI |
UGYXACYDHGNSFL-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=NN1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















